

An In-depth Technical Guide to the Chemical Properties and Structure of Cetrimide

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Compound of Interest

Compound Name:	Citramide
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetrimide, a potent antiseptic and cationic surfactant, is a quaternary ammonium compound with significant applications in the pharmaceutical and cosmetic industries.[1][2][3] Its broad-spectrum antimicrobial activity against Gram-positive and some Gram-negative bacteria, coupled with its detergent and emulsifying properties, makes it a versatile ingredient in various formulations, including antiseptic creams, wound cleansers, and medicated shampoos.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Cetrimide, tailored for professionals in research and drug development.

Chemical Structure and Composition

Cetrimide is not a single chemical entity but a mixture of several alkyltrimethylammonium bromides. The primary component is trimethyltetradecylammonium bromide (TTAB), with smaller amounts of dodecyltrimethylammonium bromide (DTAB) and hexadecyltrimethylammonium bromide (CTAB).[6] The general structure consists of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, which imparts its characteristic surfactant properties.

Diagram: Chemical Structure of the Main Components of Cetrimide

Caption: The primary components of Cetrimide.

Physicochemical Properties

A summary of the key physicochemical properties of Cetrimide is presented in the table below. These properties are crucial for formulation development, ensuring stability, and predicting its behavior in various systems.

Property	Value	References
IUPAC Name	Trimethyl(tetradecyl)azanium bromide	[7]
Synonyms	Cetrimonium bromide, TTAB	[6]
CAS Number	8044-71-1 (for the mixture)	[7]
Chemical Formula	Primarily $C_{17}H_{38}BrN$ (for TTAB)	
Molecular Weight	336.4 g/mol (for TTAB)	
Appearance	White to creamy-white, voluminous, free-flowing powder	[8] [9]
Odor	Faint, characteristic	[8]
Taste	Bitter, soapy	[8]
Melting Point	237-250 °C (decomposes)	[10] [11] [12] [13]
Boiling Point	Decomposes	[14] [15]
Solubility	Freely soluble in water, ethanol, and chloroform; practically insoluble in ether.	[4] [7] [8] [9]
pH (1% w/v aqueous solution)	5.0 - 7.5	[8]
Critical Micelle Concentration (CMC)	Approximately 0.5% in water	

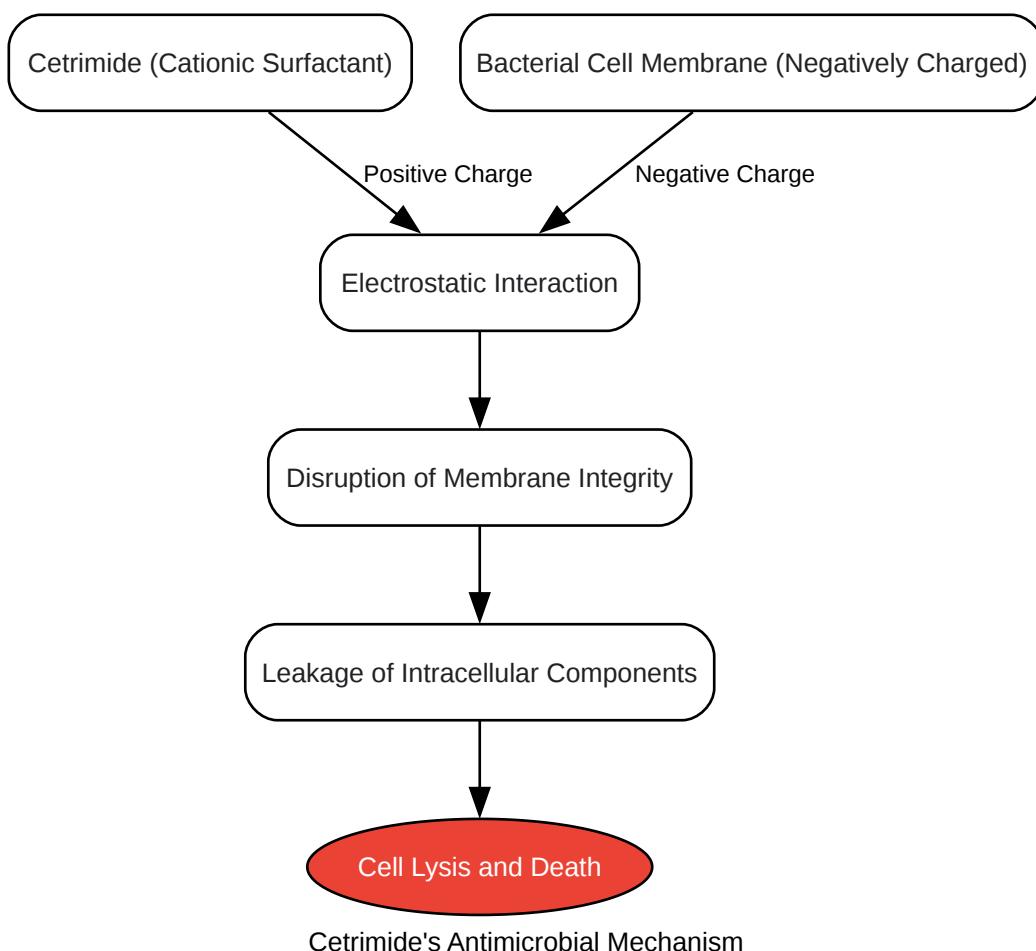
Mechanism of Action

Cetrimide's antimicrobial and surfactant properties are intrinsically linked to its molecular structure.

Antimicrobial Action

As a cationic surfactant, the positively charged quaternary ammonium headgroup of Cetrimide interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.^{[1][3]} This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular constituents and ultimately cell death.^{[2][3]}

Diagram: Mechanism of Antimicrobial Action



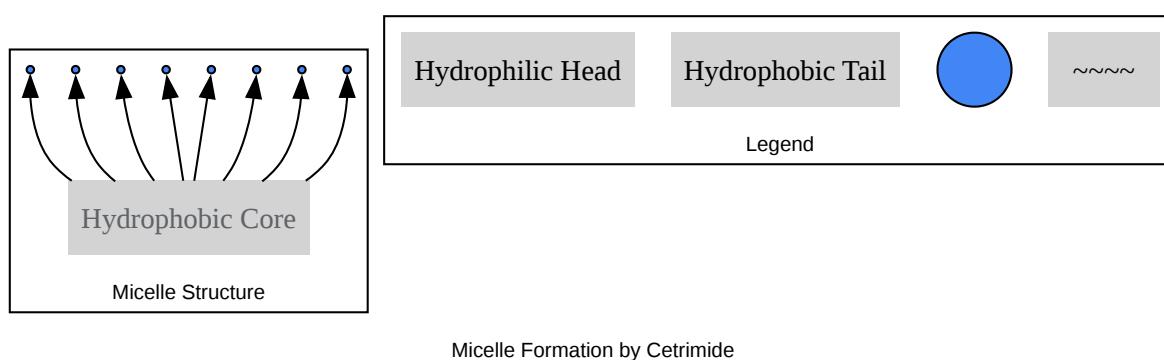
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Caption: Disruption of bacterial cell membrane by Cetrimide.

Surfactant Properties

The amphiphilic nature of Cetrimide, possessing both a hydrophobic tail and a hydrophilic head, allows it to reduce the surface tension of aqueous solutions.^[9] Above its critical micelle concentration (CMC), Cetrimide molecules self-assemble into micelles, which can encapsulate poorly water-soluble substances, thereby acting as a solubilizing agent.^[9]

Diagram: Micelle Formation



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Caption: Self-assembly of Cetrimide molecules into a micelle.

Synthesis

Cetrimide is synthesized via the quaternization of a tertiary amine, typically trimethylamine, with a long-chain alkyl halide, such as 1-bromotetradecane for the synthesis of TTAB.^{[2][8]}

General Synthesis Protocol

- Reaction Setup: A solution of 1-bromotetradecane is added to a solution of trimethylamine in a suitable solvent, such as ethanol or isopropyl alcohol.^[11]
- Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for a specific period to ensure complete reaction.^[11] The progress of the reaction can be

monitored by thin-layer chromatography (TLC).[11]

- Isolation and Purification: The resulting solid product is filtered and washed with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.[11] The crude product is then purified by recrystallization from a solvent system such as ethanol-ether.[11]
- Drying: The purified Cetrimide is dried under vacuum to remove any residual solvents.[11]

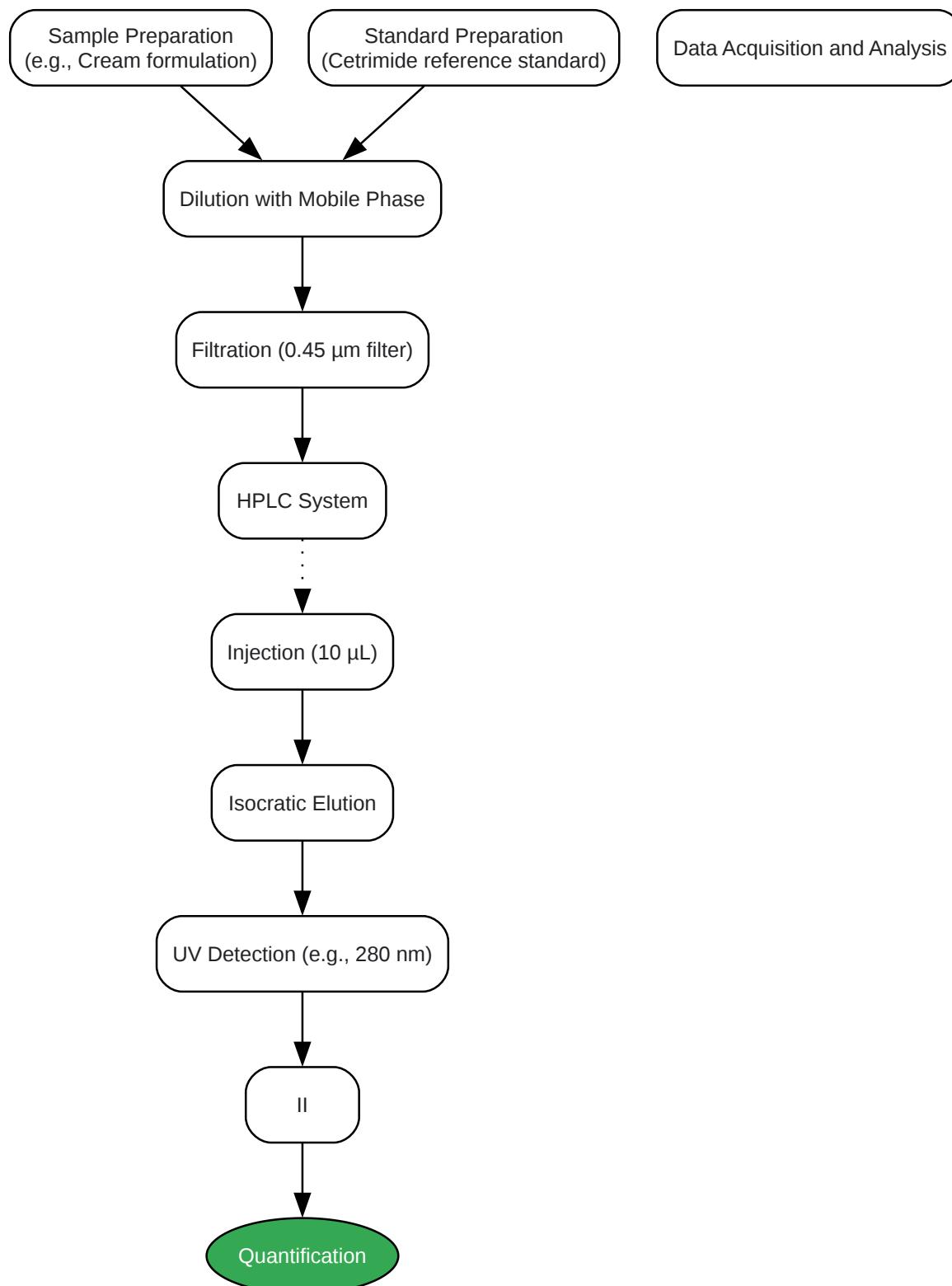
Experimental Protocols for Analysis

Accurate and reliable analytical methods are essential for the quality control of Cetrimide in raw materials and finished products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a common method for the determination of Cetrimide.

Diagram: Experimental Workflow for HPLC Analysis of Cetrimide

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Caption: A typical workflow for the quantitative analysis of Cetrimide using HPLC.

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and organic solvents like methanol and acetonitrile is typical. A common ratio is 15:60:25 (v/v/v) of 0.1M ammonium acetate, methanol, and acetonitrile. The pH of the mobile phase is adjusted to approximately 3.
- Flow Rate: A flow rate of 1.0 mL/min is generally employed.
- Detection: UV detection at a wavelength of 280 nm is often used.
- Injection Volume: A 10 μ L injection volume is typical.
- Quantification: The concentration of Cetrimide is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

Titration

Titration methods are employed for the assay of Cetrimide, particularly for determining its purity. The European Pharmacopoeia describes an assay method for Cetrimide.^[8] Alternative titration methods, such as titration with perchloric acid or silver nitrate, have also been reported to provide high accuracy and precision.^[8]

A detailed protocol as per the European Pharmacopoeia should be followed for regulatory compliance. The general principle involves a two-phase titration.

- Sample Preparation: A known weight of Cetrimide is dissolved in water.
- Extraction: The aqueous solution is transferred to a separating funnel, and chloroform and a solution of potassium iodide are added. The mixture is shaken, and the chloroform layer is discarded. This extraction step is repeated.
- Titration: After acidification with hydrochloric acid, the aqueous layer is titrated with a standard solution of potassium iodate.

- Endpoint Detection: The endpoint is determined by the disappearance of the deep brown color of iodine. A small amount of chloroform can be added to better visualize the color change in the organic phase.
- Blank Titration: A blank titration is performed to account for any interfering substances.
- Calculation: The percentage of alkyltrimethylammonium bromides is calculated from the volume of potassium iodate solution consumed.

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of Cetrimide.

Spectroscopic Data	Interpretation	References
¹ H NMR (in CDCl ₃)	Signals corresponding to the methyl protons of the trimethylammonium group, the methylene protons of the long alkyl chain, and the terminal methyl group of the alkyl chain are observed. A representative spectrum shows peaks around δ 3.47 (s, 9H, N(CH ₃) ₃), 3.56 (m, 2H, NCH ₂), 1.72 (m, 2H, NCH ₂ CH ₂), 1.18-1.42 (m, 22H, N(CH ₂) ₂ (CH ₂) ₁₁), and 0.86 (t, 3H, N(CH ₂) ₁₃ CH ₃).	[11]
¹³ C NMR (in CDCl ₃)	Resonances for the carbon atoms of the trimethylammonium group, the methylene carbons of the alkyl chain, and the terminal methyl carbon are present. A representative spectrum shows peaks around δ 63.7 (NCH ₂), 51.3 (N(CH ₃) ₃), and various signals for the alkyl chain carbons between δ 14.1 and 31.9.	[11]
IR Spectroscopy	Characteristic absorption bands for C-H stretching of the alkyl chain, and C-N stretching of the quaternary ammonium group are expected.	-
UV-Vis Spectroscopy	Cetrimide does not possess a strong chromophore and thus exhibits weak UV absorption.	-

Safety and Toxicology

Cetrimide is generally considered safe for topical use in diluted concentrations. However, concentrated solutions can cause skin and eye irritation.^[1] Ingestion can lead to gastrointestinal irritation.^[8] It is important to handle Cetrimide with appropriate personal protective equipment in a laboratory or manufacturing setting.

Conclusion

Cetrimide's unique combination of antimicrobial and surfactant properties has established it as a valuable component in numerous pharmaceutical and personal care products. A thorough understanding of its chemical structure, physicochemical properties, and analytical methodologies is paramount for formulation scientists and researchers to ensure the development of safe, effective, and stable products. This guide provides a foundational technical overview to support these endeavors.

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